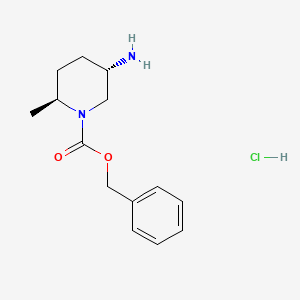
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. Its complex arrangement of multiple functional groups makes it a versatile candidate for research in medicinal chemistry and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione typically involves multistep reactions starting from basic building blocks. The initial steps often include the formation of the quinoline ring followed by the introduction of the indole moiety. A combination of condensation and cyclization reactions under controlled temperature and pH conditions ensures the precise assembly of the compound. Industrial Production Methods: Scaling up the synthesis to an industrial level requires optimization of the reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and automation of synthesis protocols are often employed to facilitate large-scale production.
化学反应分析
Types of Reactions it Undergoes: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the quinoline and indole moieties. Common Reagents and Conditions: Reagents like strong oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are commonly used in these reactions. The conditions are usually tailored to avoid degradation of the compound while achieving the desired transformation. Major Products Formed: The products formed from these reactions often include derivatives with modified functional groups, which can be further studied for their chemical and biological properties.
科学研究应用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione has broad applications across multiple scientific disciplines:
Chemistry: It serves as a model compound for studying complex reaction mechanisms and synthesis strategies.
Biology: The compound's structure allows it to interact with various biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Its potential therapeutic properties are investigated for developing new drugs, particularly in targeting specific enzymes or receptors in disease pathways.
Industry: Applications in material science and as intermediates in the synthesis of more complex organic molecules.
作用机制
The compound exerts its effects by interacting with molecular targets through binding to specific sites on enzymes or receptors. The indole and quinoline rings play crucial roles in these interactions by providing sites for hydrogen bonding and hydrophobic interactions. This binding alters the activity of the target molecule, leading to a cascade of biochemical events that manifest as the observed biological effect.
相似化合物的比较
Compared to other compounds with similar structures, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione stands out due to its unique combination of functional groups. Similar compounds such as 1-(2,3-dihydroquinolin-1(2H)-yl)-2-(1-(1-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione might lack the same level of interaction with biological targets, making them less effective in certain applications. The uniqueness of this compound lies in its ability to undergo a diverse range of chemical reactions and exhibit multifaceted biological activity, which is not commonly seen in simpler analogs.
And there you have it! A comprehensive dive into the fascinating world of this compound. Who knew chemistry could be this cool?
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c29-23(26-13-5-6-14-26)17-27-16-20(19-10-2-4-12-22(19)27)24(30)25(31)28-15-7-9-18-8-1-3-11-21(18)28/h1-4,8,10-12,16H,5-7,9,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNGQBUTGBERPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile](/img/structure/B2514713.png)
![5-tert-butyl-2-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)


![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514722.png)

![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)

![N-(sec-butyl)-2-(4-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2514730.png)

